

# The Crucial Role of Glutaminase C in Cancer Metabolism: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: UPGL00004

Cat. No.: B611595

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Metabolic reprogramming is a hallmark of cancer, enabling tumor cells to meet the bioenergetic and biosynthetic demands of rapid proliferation and survival in often harsh microenvironments. Among the key metabolic adaptations is an increased dependence on glutamine, a phenomenon termed "glutamine addiction." At the heart of this addiction lies the enzyme glutaminase (GLS), which catalyzes the first and rate-limiting step of glutaminolysis: the hydrolysis of glutamine to glutamate. The kidney-type glutaminase (GLS1) is predominantly expressed in cancer, with its splice variant, glutaminase C (GAC), emerging as a critical player. GAC exhibits higher enzymatic activity and is frequently overexpressed in a variety of tumors compared to its counterpart, KGA, making it a prime therapeutic target.<sup>[1][2]</sup> This technical guide provides an in-depth exploration of the role of GAC in cancer metabolism, detailing its regulation, function, and the methodologies used to study this pivotal enzyme.

## The Enzymatic Function and Significance of GAC in Cancer

Glutaminase C is a mitochondrial enzyme that converts glutamine to glutamate, which subsequently serves several critical functions for cancer cells:

- **Anaplerosis:** Glutamate is converted to  $\alpha$ -ketoglutarate ( $\alpha$ -KG), a key intermediate of the tricarboxylic acid (TCA) cycle. This replenishment of the TCA cycle, known as anaplerosis, is vital for the production of ATP and biosynthetic precursors.
- **Biosynthesis:** The carbon and nitrogen from glutamine, via glutamate, are incorporated into the synthesis of non-essential amino acids, nucleotides, and fatty acids, all of which are essential for building new biomass.
- **Redox Homeostasis:** Glutamate is a precursor for the synthesis of glutathione (GSH), a major cellular antioxidant. By maintaining a robust GSH pool, cancer cells can counteract the high levels of reactive oxygen species (ROS) generated by their aberrant metabolism and resist oxidative stress.

The GAC isoform is particularly significant in cancer due to its enhanced catalytic activity.<sup>[1]</sup> This heightened efficiency in converting glutamine to glutamate provides a distinct advantage to tumor cells, fueling their aggressive proliferation and survival.

## Regulation of Glutaminase C Expression and Activity

The expression and activity of GAC are tightly regulated by a network of oncogenic signaling pathways, ensuring that glutaminolysis is coupled to the proliferative state of the cancer cell.

- **c-Myc:** The oncogenic transcription factor c-Myc is a master regulator of glutamine metabolism. c-Myc directly upregulates the expression of GLS1 and can also influence the alternative splicing of GLS1 pre-mRNA to favor the production of the more active GAC isoform.<sup>[3][4][5]</sup> This coordinated regulation ensures a high flux through the glutaminolysis pathway in c-Myc-driven cancers.
- **Rho GTPases and NF- $\kappa$ B:** The Rho family of small GTPases and the transcription factor NF- $\kappa$ B are also implicated in the regulation of GAC. Activated Rho GTPases can signal through various downstream effectors to activate NF- $\kappa$ B, which in turn can promote the expression of GAC.<sup>[6][7][8]</sup> This signaling axis links cytoskeletal dynamics and inflammatory responses to metabolic reprogramming.

# Data Presentation: Quantitative Insights into GAC in Cancer

**Table 1: GAC Expression in Cancer**

| Cancer Type                                   | GAC Expression Status              | Finding  | Citation |
|---|------------------------------------|--|----------|
| Glioblastoma                                  | Upregulated                        | Significantly higher GAC expression in glioblastomas (WHO grade IV) compared to low-grade gliomas (WHO grade II).                            | [9]      |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Predominantly Expressed            | The GAC isoform is the predominant GLS1 variant expressed across HNSCC cell lines.   | [3][4]   |
| Breast Cancer                                 | Correlates with Malignancy         | Protein levels of GAC increase in tumor tissues compared to normal counterparts and correlate with the degree of malignancy and tumor grade. | [10]     |
| Non-Small Cell Lung Cancer (NSCLC)            | Increased GAC/KGA Ratio            | The ratio of GAC to KGA is increased in primary lung tumors.   | [11][12] |
| Prostate Cancer                               | Associated with Therapy Resistance | GAC expression is associated with castration resistance after androgen-targeted therapy.   | [5]      |

**Table 2: Enzyme Kinetics of Glutaminase C**

| Parameter                      | Value           | Conditions                | Citation             |
|--------------------------------|-----------------|---------------------------|----------------------|
| Km (for glutamine)             | Similar to KGA  | Michaelis-Menten kinetics | <a href="#">[13]</a> |
| kcat                           | Higher than KGA | Not specified             | <a href="#">[1]</a>  |
| Catalytic Efficiency (kcat/Km) | Higher than KGA | Not specified             | <a href="#">[1]</a>  |

Note: Specific Km and kcat values for GAC are often presented in comparison to KGA, with GAC consistently showing higher catalytic efficiency. Precise numerical values can vary depending on the experimental conditions.

**Table 3: Inhibitor Potency Against Glutaminase C**

| Inhibitor                 | IC50 Value  | Cell Line / Condition     | Citation                                  |
|---------------------------|---|---------------------------|---|
| CB-839<br>(Telaglenastat) | 24 nM   | Recombinant human<br>GAC  | <a href="#">[14]</a>                      |
| 20-55 nM                  | Triple-Negative Breast<br>Cancer (TNBC) cell<br>lines | <a href="#">[15]</a>      |   |
| 23 nM                     | Endogenous<br>glutaminase (mouse<br>kidney)           | <a href="#">[14]</a>      |   |
| 28 nM                     | Endogenous<br>glutaminase (mouse<br>brain)            | <a href="#">[14]</a>      |   |
| 500 nM                    | PC3 (Prostate<br>Cancer)                              | <a href="#">[16]</a>      |   |
| BPTES                     | 0.16 µM   | Glutaminase GLS1<br>(KGA) | <a href="#">[17]</a> <a href="#">[18]</a> |
| 371 nM                    | GAC   | <a href="#">[19]</a>      |   |
| 2.61 µM                   | MDA-MB-231 (Breast<br>Cancer)                         | <a href="#">[17]</a>      |   |
| 10.2 µM                   | Aspc-1 (Pancreatic<br>Cancer)                         | <a href="#">[17]</a>      |   |

## Experimental Protocols

### Spectrophotometric Glutaminase Activity Assay

This protocol provides a method to determine the enzymatic activity of glutaminase by measuring the production of glutamate.

Principle:

Glutaminase catalyzes the conversion of glutamine to glutamate. The glutamate produced is then oxidatively deaminated by glutamate dehydrogenase (GDH) in the presence of NAD<sup>+</sup>, which is reduced to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the glutaminase activity.

#### Materials:

- Cell or tissue lysates
- Assay Buffer: 50 mM Tris-Acetate (pH 8.6), 150 mM K<sub>2</sub>HPO<sub>4</sub>, 0.25 mM EDTA, 0.1 mg/mL bovine serum albumin, 1 mM DTT, 0.01% Triton X-100
- Substrate Solution: 10 mM L-glutamine in Assay Buffer
- Enzyme Solution: Glutamate Dehydrogenase (GDH), 6 units/mL in Assay Buffer
- Cofactor Solution: 2 mM NADP<sup>+</sup> in Assay Buffer
- 96-well microplate
- Spectrophotometer capable of reading absorbance at 340 nm

#### Procedure:

- Sample Preparation: Prepare cell or tissue lysates in a suitable lysis buffer on ice. Centrifuge to pellet cellular debris and collect the supernatant. Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
- Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the Assay Buffer, Substrate Solution, Enzyme Solution, and Cofactor Solution.
- Initiate Reaction: Add a known amount of cell or tissue lysate (e.g., 10-50 µg of protein) to each well to initiate the reaction.
- Kinetic Measurement: Immediately place the microplate in a spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 15-30 minutes.

- **Calculation of Activity:** Determine the rate of NADH production ( $\Delta A_{340}/\text{min}$ ) from the linear portion of the kinetic curve. Use the molar extinction coefficient of NADH ( $6220 \text{ M}^{-1}\text{cm}^{-1}$ ) to calculate the glutaminase activity, typically expressed as nmol/min/mg protein.

## 13C Metabolic Flux Analysis

This protocol outlines the general workflow for tracing the metabolism of glutamine in cancer cells using stable isotope-labeled glutamine.

### Principle:

Cells are cultured in a medium containing [U- $^{13}\text{C}_5$ ]-glutamine. The  $^{13}\text{C}$ -labeled glutamine is metabolized by the cells, and the  $^{13}\text{C}$  atoms are incorporated into downstream metabolites. Mass spectrometry is then used to measure the mass isotopologue distribution (MID) of these metabolites, which reveals the relative contribution of glutamine to various metabolic pathways.

### Materials:

- Cancer cell line of interest
- Cell culture medium lacking glutamine
- [U- $^{13}\text{C}_5$ ]-L-glutamine
- Standard cell culture reagents and equipment
- Methanol, water, and chloroform (for metabolite extraction)
- Liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) system

### Procedure:

- **Cell Seeding:** Seed cells in culture plates and allow them to adhere and grow to the desired confluency.
- **Isotope Labeling:** Replace the standard culture medium with a medium containing a known concentration of [U- $^{13}\text{C}_5$ ]-glutamine. Incubate the cells for a defined period (e.g., 24 hours) to

allow for the incorporation of the stable isotope into intracellular metabolites.

- Metabolite Extraction:
  - Aspirate the labeling medium and quickly wash the cells with ice-cold saline.
  - Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and scrape them.
  - Collect the cell suspension and centrifuge at high speed to pellet the protein and cell debris.
  - Collect the supernatant containing the metabolites.
- LC-MS/GC-MS Analysis: Analyze the extracted metabolites using LC-MS or GC-MS to determine the mass isotopologue distributions of key metabolites in the glutaminolysis pathway and TCA cycle (e.g., glutamate,  $\alpha$ -ketoglutarate, malate, citrate).
- Data Analysis: Use specialized software to correct for natural isotope abundance and calculate the fractional contribution of glutamine to the carbon pools of the measured metabolites. This data can then be used to model metabolic fluxes through the relevant pathways.[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)

## Western Blot for GAC Quantification

This protocol describes the detection and quantification of GAC protein levels in cell or tissue lysates.

### Principle:

Proteins from a sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane, which is subsequently probed with a primary antibody specific to GAC. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is then added. The addition of a chemiluminescent substrate results in the emission of light, which can be captured on film or with a digital imager. The intensity of the band corresponds to the amount of GAC protein.

### Materials:



- Cell or tissue lysates
- Lysis buffer (e.g., RIPA buffer with protease inhibitors)
- SDS-PAGE gels and running buffer
- Protein transfer system (e.g., wet or semi-dry transfer) and transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody specific for GAC
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system (e.g., X-ray film or digital imager)

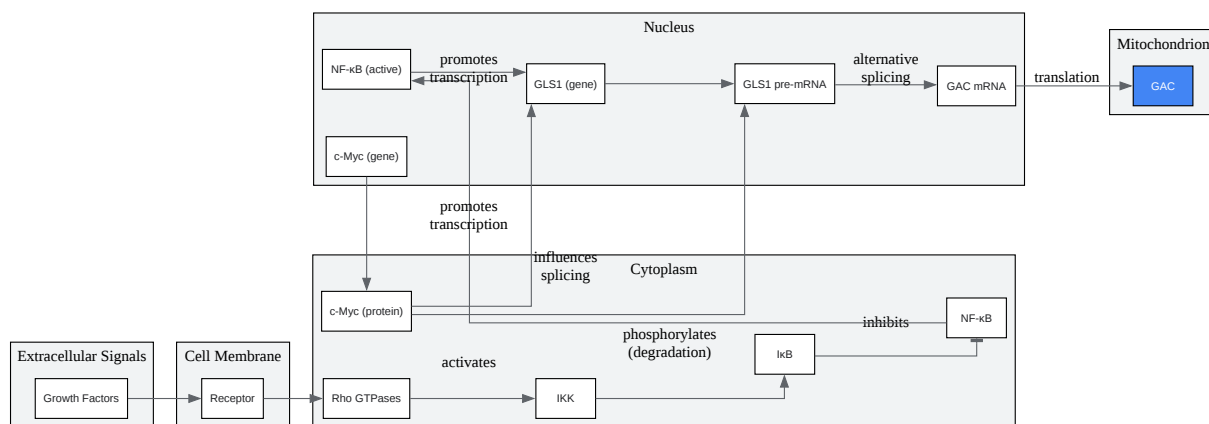
Procedure:

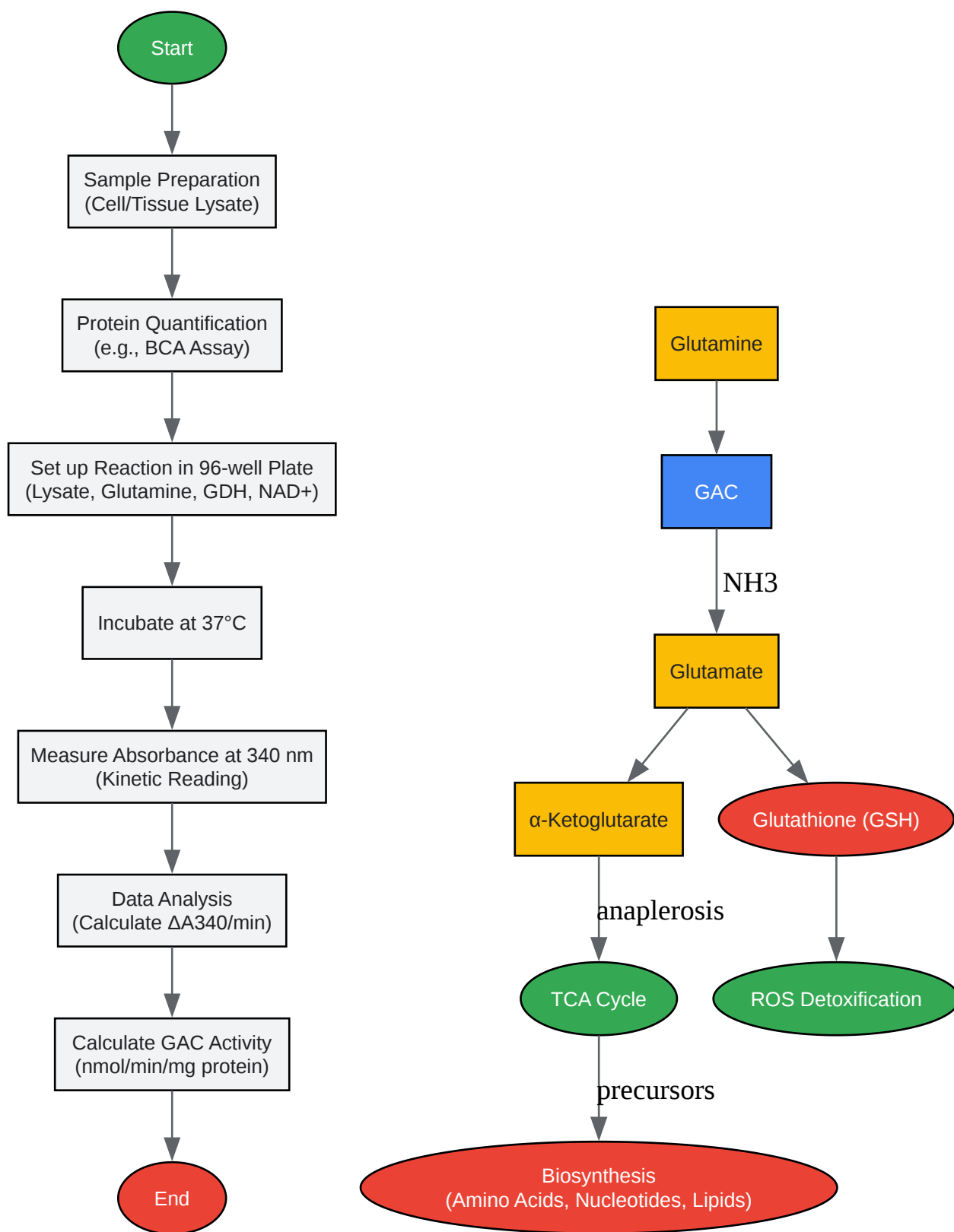
- **Sample Preparation:** Prepare protein lysates from cells or tissues using a suitable lysis buffer. Determine the protein concentration of each lysate.
- **SDS-PAGE:** Load equal amounts of protein from each sample onto an SDS-PAGE gel. Run the gel to separate the proteins by molecular weight.
- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with the primary antibody against GAC (diluted in blocking buffer) overnight at 4°C with gentle agitation.

- Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.
- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- Washing: Repeat the washing step as in step 6.
- Detection: Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
- Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
- Quantification: Use densitometry software to quantify the band intensities. Normalize the GAC signal to a loading control (e.g.,  $\beta$ -actin or GAPDH) to compare protein levels between samples.[\[24\]](#)[\[25\]](#)[\[26\]](#)

## Mandatory Visualizations

### Signaling Pathways Regulating GAC





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Study reveals how production of enzyme with key role in cancer is regulated [agencia.fapesp.br]
- 2. Glutaminase regulation in cancer cells: a druggable chain of events - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Targeting of the GLS1-c-Myc Positive Feedback Loop Suppresses Glutaminolysis and Inhibits Progression of Head and Neck Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. pnas.org [pnas.org]
- 6. Multiple signalling pathways lead to the activation of the nuclear factor kappaB by the Rho family of GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rho protein GTPases and their interactions with NFkB: crossroads of inflammation and matrix biology [ouci.dntb.gov.ua]
- 8. RhoA GTPase activation by TLR2 and TLR3 ligands: connecting via Src to NF-kB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CBM-17: INCREASING EXPRESSION OF GLUTAMINASE C (GAC) mRNA IN MALIGNANT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of glutamine dependency in non-small cell lung cancer: GLS1 splice variant GAC is essential for cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Telaglenastat | CB 839 | GLS1 inhibitor | TargetMol [targetmol.com]
- 15. aacrjournals.org [aacrjournals.org]

- 16. A glutaminase isoform switch drives therapeutic resistance and disease progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. selleck.co.jp [selleck.co.jp]
- 18. medchemexpress.com [medchemexpress.com]
- 19. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Guide to <sup>13</sup>C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 21. A guide to <sup>13</sup>C metabolic flux analysis for the cancer biologist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Exo-MFA – A <sup>13</sup>C metabolic flux analysis to dissect tumor microenvironment-secreted exosome contributions towards cancer cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 23. High-resolution <sup>13</sup>C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 24. Western blot protocol | Abcam [abcam.com]
- 25. Western Blot Protocol | Proteintech Group [ptglab.com]
- 26. addgene.org [addgene.org]
- To cite this document: BenchChem. [The Crucial Role of Glutaminase C in Cancer Metabolism: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611595#role-of-glutaminase-c-in-cancer-metabolism]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)